molecular formula C9H4Cl6O2 B13835255 Endosulfan-lacton

Endosulfan-lacton

Cat. No.: B13835255
M. Wt: 356.8 g/mol
InChI Key: GIUKJJMBQBRFTN-MIXWHRODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endosulfan-lacton (CAS 3868-61-9) is a lactone derivative of the organochlorine pesticide Endosulfan. Its molecular formula is C₉H₄Cl₆O₂, with a molecular weight of 356.8449 g/mol . Structurally, it features a lactone ring formed by the intramolecular esterification of hydroxyl and carboxylic acid groups, along with halogenated hydrocarbon moieties . This compound is primarily used as a reference standard in pesticide residue analysis, particularly for environmental and food safety testing . Toxicologically, this compound is a metabolite of Endosulfan with lower acute toxicity than the parent compound but still classified as toxicologically significant, necessitating further subchronic and genotoxicity studies for regulatory compliance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Cl6O2

Molecular Weight

356.8 g/mol

IUPAC Name

(1R,2S,6R,7S)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one

InChI

InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2/t2-,3-,7-,8+/m0/s1

InChI Key

GIUKJJMBQBRFTN-MIXWHRODSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C(=O)O1)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Chemical Synthesis from Endosulfan

Direct preparation methods for endosulfan-lactone are limited in literature, but it is commonly prepared as a metabolite or degradation product from endosulfan or its related compounds via controlled chemical or enzymatic oxidation and lactonization reactions.

  • Oxidative Conversion: Endosulfan can be chemically transformed into endosulfan-lactone through oxidation processes that modify the hydroxy-ether groups to form the lactone ring. This involves selective oxidation under controlled conditions to avoid over-oxidation or decomposition.

  • Dechlorination and Lactonization: Reductive dechlorination of endosulfan followed by intramolecular cyclization can yield endosulfan-lactone. Studies using zero-valent metals (e.g., nano zero-valent iron) have demonstrated stepwise dechlorination producing various metabolites including endosulfan-lactone, with the process involving electron transfer mechanisms on metal surfaces.

Industrial Preparation Techniques

A patent filed in China (CN104413010A) describes a method for preparing endosulfan (the parent compound), which can be adapted or related to the preparation of its metabolites including lactones. The process involves:

  • Mixing a wet product of endosulfan with an organic solvent.
  • Distilling and dehydrating the mixture via spray heating or membrane evaporator heating to facilitate continuous dehydration and pulverization.
  • Complexing with maneb and zinc in the organic solvent during dehydration to improve crystal transformation and reduce impurities.

Though this patent focuses on endosulfan itself, the controlled dehydration and solvent-mediated processing steps are relevant to preparing stable lactone derivatives by controlling moisture and reaction conditions.

Biotransformation and Environmental Preparation

Endosulfan-lactone is also formed naturally via biotransformation processes:

  • Vermicomposting: Earthworms (Eisenia fetida) exposed to endosulfan in solid substrates can transform endosulfan into endosulfan-lactone, as demonstrated by protein expression changes and microsomal enzyme activity over exposure days. This biological route is significant for environmental detoxification and metabolite formation.

  • Enzymatic Catalysis: Enzymatic hydrolysis and oxidation in animals and microbes convert endosulfan into lactone metabolites. Studies in lactating cows showed the presence of endosulfan-lactone in urine and feces, indicating in vivo enzymatic preparation.

Analytical and Experimental Data on Preparation and Identification

Dechlorination and Degradation Products

A detailed study on reductive dechlorination using nano zero-valent iron (NZVI) and magnesium metal (Mg^0) revealed the formation of endosulfan-lactone among other metabolites. The process and products were characterized by GC-MS, NMR, and X-ray crystallography. The table below summarizes the parent compounds and their by-products identified during reductive dechlorination:

Experiment No. Parent Molecule By-products (including Endosulfan-lactone)
1 Endosulfan-1 (ES-1) ES-1 1, ES-1 2, ES-1 3
2 Endosulfan-2 (ES-2) ES-2 1, ES-2 2
3 Endosulfan sulfate (ES-S) ES-S 1, ES-S 2, ES-S 3
4 Endosulfan lactone (ES-L) ES-L 1, ES-L 2
5 Endosulfan ether (ES-E) ES-E 1, ES-E 2, ES-E 3, ES-E 4
6 Endosulfan alcohol (ES-A) ES-A 1, ES-A 2 (derivatized to ethers)

*Note: Derivatization was used for better chromatographic resolution and identification.

Environmental and Biological Monitoring Data

Protein levels and enzyme patterns in Eisenia fetida exposed to endosulfan-lactone show statistically significant changes over time, indicating active biotransformation and metabolite formation.

Comparative Analysis of Preparation Methods

Preparation Method Description Advantages Limitations
Chemical Oxidation Controlled oxidation of endosulfan to lactone Direct, reproducible in lab Requires careful control to avoid degradation
Reductive Dechlorination Metal-mediated electron transfer to form lactone Produces less chlorinated, less toxic products Complex reaction pathways, requires metal catalysts
Industrial Solvent Dehydration Solvent mixing, distillation, dehydration steps Continuous operation, impurity reduction Focused on endosulfan, lactone preparation indirect
Biotransformation (Vermicomposting) Biological conversion by earthworms and microbes Environmentally friendly, natural detoxification Slow, variable yields, dependent on biological conditions

Scientific Research Applications

Endosulfan lactone is a metabolite of endosulfan, an organochlorine insecticide . Research has explored endosulfan lactone in the contexts of extraction methods, vermicomposting, and bacterial degradation .

Extraction and Analysis

  • Optimization of Extraction Method A study aimed to optimize liquid-solid extraction methods for determining endosulfan lactone in solid substrates . Acetonitrile was found to be a more efficient solvent than ethyl acetate for extracting endosulfan lactone from agricultural soil .
    • The optimized method using acetonitrile achieved an extraction efficiency of 97% .
    • The method was validated for linearity (r > 0.999), with a detection limit (DL) of 0.045 mg kg−1 and a quantification limit (QL) of 0.15 mg kg−1 .
  • Analytical Data The following data was obtained for endosulfan lactone :
    InsecticideEndosulfan Lactone
    Linearityy = 16,025x R2 = 0.999
    Spike level (mg kg −1)0.15–100
    Recovery or efficiency (%), (n = 27)97
    DL (mg kg −1)0.045
    QL (mg kg −1)0.15
    Repeatability RSDr (%), (n = 13)6.68
    Reproducibility RSDr (%), (n = 3)5.15
    Variation coefficient (%)13.77

Environmental Remediation

  • Vermicomposting: Vermicomposting with Eisenia fetida earthworms has been studied for its impact on the removal of endosulfan lactone from solid substrates . The process involves measuring initial and final concentrations of endosulfan lactone in the substrate .
  • Bacterial Degradation: Certain bacterial genera, including Klebsiella, Acinetobacter, Alcaligenes, Flavobacterium, and Bacillus, can degrade endosulfan and its metabolites . Stenotrophomonas maltophilia and Rhodococcus erythropolis have been shown to degrade alfa- and beta-endosulfan, producing intermediate metabolites such as endosulfan diol, endosulfan ether, and endosulfan lactone .

Toxicology

  • Endosulfan is highly toxic to most animal groups . Exposure to endosulfan can lead to compromised fertility, DNA damage, and tumor development in mice . Endosulfan exposure induced DNA damage and mutations in germ cells at the molecular level .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Endosulfan-lacton with its structurally related derivatives:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (µg/mL)
This compound 3868-61-9 C₉H₄Cl₆O₂ 356.8449 Lactone ring, Cl substituents Not reported
Endosulfan-alcohol 2157-19-9 C₉H₈Cl₆O₂ 360.8766 Hydroxyl group, Cl substituents Not reported
Endosulfan-ether 3369-52-6 C₉H₆Cl₆O 342.8613 Ether linkage, Cl substituents Not reported
Endosulfan-sulfate 1031-07-8 C₉H₆Cl₆O₄S 422.92 Sulfate ester, Cl substituents 10 (acetonitrile), 10 (isooctane), 100 (acetone)

Key Observations :

  • Endosulfan-sulfate has the highest molecular weight due to the sulfate group, enhancing its environmental persistence compared to other derivatives .
  • This compound and Endosulfan-alcohol contain oxygen-rich functional groups (lactone and hydroxyl, respectively), which may influence their polarity and biodegradability .

Toxicological Significance

Compound Acute Toxicity Subchronic Toxicity Regulatory Status
This compound Lower than Endosulfan Requires further studies Toxicologically significant; included in residue definitions
Endosulfan-alcohol Not reported Not reported Used as a reference standard; toxicology undefined
Endosulfan-ether Not reported Not reported Used as a reference standard; toxicology undefined
Endosulfan-sulfate Higher persistence in soil Bioaccumulation potential Monitored in environmental samples due to stability

Key Observations :

  • This compound’s lower acute toxicity compared to Endosulfan suggests partial detoxification during metabolism, but its lactone structure may still pose risks requiring regulatory scrutiny .
  • Endosulfan-sulfate is environmentally persistent and frequently detected in soil and water, warranting inclusion in long-term monitoring programs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.